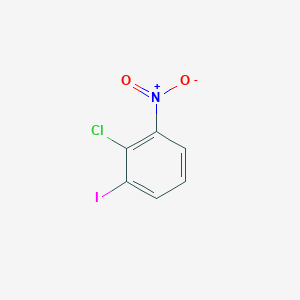

2-Chloro-1-iodo-3-nitrobenzene

Description

Contextualization within Halogenated Aromatic Compounds

Halogenated aromatic hydrocarbons are a broad class of chemicals characterized by a benzene (B151609) ring to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. iloencyclopaedia.org These compounds have found wide application as solvents and chemical intermediates. iloencyclopaedia.org The introduction of a nitro group to a halogenated benzene ring, forming a nitroaromatic compound, further diversifies the chemical reactivity and potential applications of the molecule. The specific properties of these compounds are influenced by the number and type of halogen atoms, as well as the number of nitro groups present. pcc.eu In general, the reactivity of halogenated hydrocarbons increases with the atomic mass of the halogen, with iodine-substituted compounds being the most active. pcc.eu

2-Chloro-1-iodo-3-nitrobenzene, with its chlorine, iodine, and nitro functional groups, is a prime example of a polyhalogenated nitrobenzene. Its structure presents a unique combination of substituents that influence its electronic properties and reactivity.

Significance of Multifunctionalized Arenes in Contemporary Organic Chemistry Research

Multifunctionalized arenes, which are benzene rings bearing multiple and varied functional groups, are of immense importance in contemporary organic synthesis. nih.gov They are prevalent in a wide array of natural products, pharmaceuticals, and materials science applications. acs.orgrsc.org The ability to selectively introduce different functionalities onto an aromatic ring is a powerful tool for chemists, enabling the construction of complex molecular architectures. nih.govacs.org The development of synthetic methods to create these highly substituted arenes in a controlled and efficient manner is a major focus of modern research. nih.govrsc.org

Chemical and Physical Properties of this compound

The specific arrangement of atoms in this compound gives rise to its distinct set of properties.

| Property | Value |

| Molecular Formula | C6H3ClINO2 |

| Molecular Weight | 283.45 g/mol |

| CAS Number | 683238-59-7 |

| Synonyms | 2-Chloro-3-iodonitrobenzene |

Data sourced from Molport and Sigma-Aldrich. molport.comsigmaaldrich.com

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electron density of the benzene ring. This, in conjunction with the inductive effects of the chlorine and iodine atoms, makes the aromatic ring electron-deficient. This electronic nature is a key determinant of its reactivity in various chemical transformations.

Research Findings on this compound

Research into this compound and similar compounds often focuses on their utility as intermediates in the synthesis of more complex molecules. For instance, related compounds like 1-iodo-3-nitrobenzene (B31131) have been utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com The different halogens on the ring of this compound offer the potential for selective reactions, where one halogen can be targeted for substitution or coupling while the other remains intact.

The reduction of the nitro group to an amine is another common transformation for nitroaromatic compounds, opening up pathways to a wide range of derivatives. acs.org This versatility makes polyhalogenated nitrobenzenes valuable precursors in the synthesis of pharmaceuticals and other fine chemicals.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-iodo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBFEHAWVPJSEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Mechanisms and Reactivity of 2 Chloro 1 Iodo 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions proceed through a distinct mechanism due to the electronic nature and structure of the aromatic ring. The presence of strong electron-withdrawing groups is a prerequisite for the reaction to occur under typical conditions.

Influence of Electronic Effects of Halogens and Nitro Group on Reactivity

The reactivity of 2-chloro-1-iodo-3-nitrobenzene in SNAr reactions is profoundly influenced by the electronic properties of its substituents. The nitro group (NO₂) is a powerful electron-withdrawing group, deactivating the benzene (B151609) ring towards electrophilic attack but activating it towards nucleophilic attack. shaalaa.com It achieves this through both a strong inductive effect (-I) and a resonance effect (-M), which delocalize electron density from the ring. This reduction in electron density makes the aromatic ring more susceptible to attack by a nucleophile. researchgate.netscience.gov

The halogen substituents, chlorine and iodine, also exhibit a dual electronic influence. Inductively, they are electron-withdrawing due to their electronegativity, which further enhances the electrophilicity of the aromatic ring. However, they also possess lone pairs of electrons that can be donated to the ring through a resonance effect (+M). While halogens are generally considered deactivating in electrophilic aromatic substitution, their inductive electron withdrawal is the dominant effect in activating the ring for nucleophilic attack.

The positioning of the electron-withdrawing nitro group relative to the halogen leaving groups is critical for the activation of the ring. SNAr reactions are significantly favored when the electron-withdrawing group is located ortho or para to the leaving group. researchgate.netscience.gov This is because the negative charge of the intermediate formed upon nucleophilic attack can be effectively delocalized onto the nitro group through resonance.

In this compound, the nitro group is ortho to both the iodine and chlorine atoms. This ortho positioning allows for the stabilization of the negative charge in the intermediate carbanion, thereby facilitating the substitution reaction at either the carbon bearing the iodine or the carbon bearing the chlorine. science.gov The attack of a nucleophile at the carbon attached to either halogen leads to an intermediate where the negative charge can be delocalized onto the adjacent nitro group, a key factor in the reaction's feasibility.

In the context of SNAr reactions, the typical trend of leaving group ability observed in aliphatic systems (I > Br > Cl > F) is often inverted. mdpi.com The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form a stabilized intermediate, rather than the departure of the leaving group. nih.gov The high electronegativity of fluorine, for example, makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This results in a reactivity order of F > Cl ≈ Br > I for many activated aryl halides. mdpi.com

Meisenheimer Complex Intermediates and Their Stabilization

The hallmark of a stepwise SNAr mechanism is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This complex is formed when the nucleophile attacks the carbon atom bearing the leaving group, temporarily disrupting the aromaticity of the ring. researchgate.net

For this compound, the attack of a nucleophile at either the C-I or C-Cl bond would lead to the formation of a Meisenheimer complex. The stability of this intermediate is crucial to the reaction's progress. The presence of the ortho-nitro group is paramount for this stabilization, as it allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group, as depicted in the resonance structures. researchgate.net While stable Meisenheimer complexes can sometimes be isolated, they are typically transient intermediates in the reaction pathway. researchgate.net

Concerted vs. Stepwise SNAr Mechanisms

While the stepwise mechanism involving a discrete Meisenheimer intermediate has been the classical explanation for SNAr reactions, recent studies have provided evidence for concerted mechanisms in certain cases. nih.govresearchgate.netscience.gov In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single transition state, and the Meisenheimer complex represents a transition state rather than a stable intermediate. nih.gov

The nature of the mechanism, whether stepwise or concerted, is influenced by several factors, including the stability of the potential Meisenheimer complex and the ability of the leaving group to depart. nih.gov Reactions involving highly stabilized intermediates, often with poor leaving groups, are more likely to proceed through a stepwise pathway. Conversely, if the intermediate is less stable and the leaving group is good, the reaction may favor a concerted pathway. nih.govscience.gov For this compound, with two potential halogen leaving groups and a stabilizing nitro group, the exact mechanism could be borderline and would likely depend on the specific nucleophile and reaction conditions.

Competitive Reactivity of Distinct Halogen Atoms in Dihalo-nitrobenzenes

In a molecule like this compound, the presence of two different halogen atoms ortho to the nitro group introduces the possibility of competitive substitution. The relative reactivity of the C-Cl versus the C-I bond towards nucleophilic attack will determine the product distribution.

Based on the inverted leaving group trend often seen in SNAr, where the attack is rate-determining, the more electronegative chlorine would make the carbon it is attached to more electrophilic, potentially favoring attack at the C-Cl bond. However, iodine is a superior leaving group in general due to the weaker C-I bond and its greater polarizability, which could favor the departure of the iodide ion in the second step of a stepwise reaction or lower the energy of the transition state in a concerted reaction. nih.govnih.gov The outcome of this competition would provide valuable insight into the specific mechanism at play. Experimental studies on similar dihalo-nitrobenzenes have shown that the halogen order of reactivity can be Br > Cl > I in certain conditions, indicating a complex interplay of factors. bldpharm.com

Halogen Dance (HD) Reactions

The Halogen Dance (HD) is a rearrangement reaction where halogen substituents migrate to different positions on an aromatic or heteroaromatic ring. nih.gov This transformation, also known as halogen scrambling or migration, is primarily driven by thermodynamics, leading to the formation of the most stable organometallic intermediate. nih.govlibretexts.org For this compound, the presence of two different halogens and a strongly electron-withdrawing nitro group creates a complex system for such rearrangements.

Base-catalyzed halogen dance (BCHD) reactions are a cornerstone of modern organic chemistry, providing access to substituted aromatic structures that are otherwise difficult to synthesize. orgsyn.org The reaction is typically initiated by deprotonation of an aromatic ring using a strong base, such as lithium diisopropylamide (LDA), to form an aryl anion. nih.gov This anion is not static; it can induce the migration of a halogen atom on the same ring.

The general mechanism, first elucidated by Bunnett, involves a stepwise process of deprotonation followed by an intermolecular halogen transfer. nih.govlibretexts.org In the case of this compound, a strong base would preferentially abstract a proton from the most acidic position on the ring, which is influenced by the inductive effects of the chloro, iodo, and nitro substituents. The resulting aryl anion could then trigger the migration of the more labile iodine atom to a more thermodynamically stable position. The stability of the intermediate aryl anion is the key driving force, with the negative charge being most stable at a position where it can be stabilized by adjacent electron-withdrawing groups. nih.gov

Metal-halogen exchange is a fundamental reaction in organometallic chemistry and plays a crucial role in many halogen dance mechanisms. youtube.com This process is particularly rapid for aryl iodides when treated with organolithium reagents like n-butyllithium or t-butyllithium. youtube.comchemicalbook.com For this compound, the iodine atom is significantly more susceptible to exchange than the chlorine atom.

The outcome of a halogen dance reaction is governed by a delicate interplay between kinetic and thermodynamic factors. ucr.edu A reaction is under kinetic control if the product distribution is determined by the relative rates of formation of the products, favoring the product that forms fastest (via the lowest activation energy path). manchester.ac.uklibretexts.org Conversely, a reaction is under thermodynamic control if the product ratio reflects the relative stability of the products, favoring the most stable product. ucr.edumanchester.ac.uk

Halogen dance reactions are generally considered to be under thermodynamic control. nih.gov The driving force is the formation of the most stable aryl anion or organometallic intermediate. nih.gov The reaction conditions, particularly temperature, are critical. Low temperatures often favor the kinetic product, as there may not be enough energy to overcome the activation barrier to the thermodynamic product or to allow for the reverse reactions needed to establish equilibrium. ucr.eduwikipedia.org Higher temperatures, however, can provide the necessary energy to allow the system to reach thermodynamic equilibrium, favoring the most stable isomer. ucr.edu In the context of this compound, the thermodynamic product would be the isomer where the resulting carbanion (after deprotonation or metal-halogen exchange) is most effectively stabilized by the surrounding substituents.

Reductive Transformations of the Nitro Group to Amine Derivatives

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis, as anilines are crucial intermediates for dyes, pharmaceuticals, and polymers. For a substrate like this compound, a key challenge is the chemoselective reduction of the nitro group without affecting the carbon-halogen bonds through hydrodehalogenation.

A variety of methods are available for this transformation. Catalytic hydrogenation is a common choice, but selectivity can be an issue. While palladium on carbon (Pd/C) is highly effective for nitro reduction, it can also readily cleave C-I and C-Br bonds. Raney nickel is often a better choice for substrates containing sensitive halogen substituents.

Alternative methods that offer high chemoselectivity include metal-acid systems and transfer hydrogenation. Reagents such as iron (Fe) in acidic media (e.g., acetic acid or HCl), zinc (Zn), or tin(II) chloride (SnCl₂) are known for their mildness and tolerance of other reducible groups. Catalytic transfer hydrogenation using hydrazine (B178648) hydrate (B1144303) with a Pd/C catalyst has been shown to be a highly efficient and selective method for reducing halogenated nitroarenes by carefully controlling reaction conditions. Hydroiodic acid (HI) has also been employed for the reduction of nitro groups to amines, offering a simple work-up procedure.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂/Raney Nickel | Pressurized H₂, solvent (e.g., ethanol) | Often preferred over Pd/C to avoid dehalogenation of C-Cl, C-Br, C-I bonds. | |

| Fe/HCl or Fe/AcOH | Refluxing acid | Classic, mild, and often chemoselective method (Béchamp reduction). | |

| SnCl₂/HCl | Acidic solution | A mild method that tolerates many other functional groups. | |

| Hydrazine Hydrate (N₂H₄·H₂O) + Pd/C | Solvent (e.g., MeOH), 80 °C | Highly selective for nitro group reduction over C-Br, C-Cl, and C-I bonds with controlled heating. | |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Can be used for selective reductions. |

Oxidative Transformations of the Nitro Group

While the reduction of the nitro group is common, its oxidative transformation or removal (denitration) is less frequent but mechanistically significant. These reactions often proceed through radical intermediates or involve complex redox processes.

One studied pathway for denitration involves the reaction of substituted nitrobenzenes with arylnitrile radical cations in the gas phase. This ion-molecule reaction leads to the elimination of NO₂ and the formation of an arylated nitrile. The reaction is proposed to proceed via a radical mechanism, as the influence of electron-donating or withdrawing substituents on the reaction rate is minimal. Another novel redox-denitration reaction has been observed when certain 1-(2-nitrophenyl)pyrazolidin-3-ones are heated, resulting in the oxidation of an adjacent methylene (B1212753) group and the complete disappearance of the nitro group.

In the context of this compound, such transformations would likely require specific reagents capable of initiating a radical process or a complex intramolecular redox event. For instance, reaction with a radical initiator in the presence of a suitable trapping agent could potentially lead to the displacement of the nitro group.

Other Transformation Pathways (e.g., Reactions via Aryne Intermediates, Radical Mechanisms)

Beyond the direct transformations of its functional groups, this compound possesses the potential for reactivity through highly unstable intermediates like arynes or via radical chain mechanisms.

Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. They are typically generated from aryl halides by treatment with a very strong base. The classic example involves the formation of benzyne (B1209423) from chlorobenzene (B131634) using potassium amide, which proceeds via deprotonation followed by elimination of the halide.

For this compound, treatment with a sufficiently strong base (e.g., NaNH₂ or an organolithium reagent) could lead to the formation of a 3-chloro-4-nitro- or 3-iodo-4-nitrobenzyne intermediate. The regiochemistry of the initial deprotonation would be directed by the combined electronic effects of the three substituents. The subsequent elimination would likely favor the loss of the better leaving group, iodide, over chloride. The resulting highly electrophilic aryne would be rapidly trapped by any nucleophile present in the reaction mixture.

Free radical reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. While free-radical halogenation is typical for alkanes, radical reactions on aromatic rings, known as radical aromatic substitution, are also possible.

In the case of this compound, a radical mechanism is most prominently implicated in the denitration reactions discussed previously, where a radical cation intermediate is formed. Additionally, if subjected to conditions that generate radicals (e.g., UV light with a radical initiator), the compound could participate in radical reactions. For instance, a radical species in solution could potentially add to the aromatic ring, or, if the molecule were to possess an alkyl side chain, radical substitution at the benzylic position would be highly favored. guidechem.com The reaction of the compound with radical traps could also be used to study biological radical processes. youtube.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For 2-Chloro-1-iodo-3-nitrobenzene, DFT studies are instrumental in mapping out the complex energetic landscapes of its chemical reactions, particularly those involving the versatile carbon-halogen bonds.

Understanding a chemical reaction requires a detailed map of the potential energy surface (PES), which represents the energy of a system as a function of its geometry. DFT calculations are employed to locate the minima on this surface, corresponding to reactants, intermediates, and products, as well as the saddle points, which represent the transition states.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-halogen exchange, DFT methods like B3LYP or MP2 are used to model the energetic pathway. nih.gov By calculating the energies of various conformations and geometries, researchers can identify the lowest energy path from reactants to products. The transition state is of particular importance; it is the highest energy point along this pathway and its structure and energy determine the reaction's activation energy and, consequently, its rate. Theoretical studies on similar halogenated compounds have successfully located transition structures for reactions like the lithium-bromine exchange, providing a blueprint for how this compound might behave. nih.govresearchgate.net

Table 1: Key Concepts in Potential Energy Surface Modeling

| Concept | Description | Relevance to this compound |

| Potential Energy Surface (PES) | A multidimensional surface that describes the potential energy of a molecule or system of molecules as a function of their geometric coordinates. | Maps the energy changes as the molecule undergoes reactions, revealing the most likely pathways. |

| Stationary Points | Points on the PES where the net force on all atoms is zero. These include minima (reactants, intermediates, products) and saddle points (transition states). | Identifies the stable and transient species involved in a reaction mechanism. |

| Transition State (TS) | A first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. | The structure and energy of the TS determine the kinetic feasibility and rate of a reaction. |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key parameter calculated from the PES that predicts the speed of the chemical reaction. |

Lithium-halogen exchange is a fundamental organometallic reaction crucial for creating new carbon-carbon bonds. In this compound, the presence of two different halogens (iodine and chlorine) introduces questions of selectivity. DFT studies can predict which halogen is more likely to be exchanged.

Theoretical calculations on related dihaloalkenes and aromatic systems have shown that the lithium-halogen exchange reaction often proceeds through an S(_N)2-type mechanism at the halogen atom. nih.gov The organolithium reagent, often modeled as a monomer or dimer (e.g., methyllithium), attacks the more electropositive halogen. nih.gov Given that iodine is larger and more polarizable than chlorine, it is generally the preferred site for exchange.

Following a reaction step like lithium-halogen exchange, a reactive intermediate is formed. In the case of this compound undergoing exchange at the iodine position, the intermediate would be 2-chloro-3-nitrophenyllithium. The stability and electronic structure of such intermediates are critical to the outcome of subsequent reaction steps.

DFT calculations, often coupled with Natural Bond Orbital (NBO) analysis, provide a detailed picture of the electronic distribution within these transient species. NBO analysis can quantify charge distribution, revealing how the negative charge of the carbanion is delocalized across the aromatic ring and stabilized by the inductive and resonance effects of the nitro group. The stability of this intermediate relative to other potential isomers dictates the regioselectivity of the initial exchange step. DFT can also be used to study the electronic properties and reactivity of the starting molecule itself, identifying the most probable sites for electrophilic or nucleophilic attack through analyses like Molecular Electrostatic Potential (MEP). chemrxiv.org

Molecular Dynamics and Simulation Studies of Aromatic Systems

While DFT studies are excellent for examining static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For aromatic systems like this compound, MD simulations can model its movement, conformational changes, and interactions within various environments, such as in solution or at an interface.

MD simulations of the parent molecule, nitrobenzene, in aqueous solution have been used to study its photochemical dynamics and interactions with surrounding water molecules. nih.govacs.org These studies show how hydrogen bonding can influence the molecule's energy states and how vibrational energy is transferred to the solvent. nih.govacs.org By analogy, MD simulations of this compound could be used to explore:

Solvation Effects: How the molecule orients itself in different solvents and how the solvent shell affects its reactivity.

Conformational Dynamics: The rotation of the nitro group relative to the benzene (B151609) ring and how this is influenced by temperature and the surrounding medium.

Transport Properties: How the molecule diffuses through a medium, which is relevant for understanding its behavior in biological or material systems.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. While specific parameters for this compound may not be standard, they can be developed based on quantum chemical calculations.

Quantum Chemical Characterization of Intermolecular Interactions (e.g., Halogen Bonding)

Beyond covalent bonds, non-covalent interactions play a defining role in supramolecular chemistry and materials science. This compound is an excellent candidate for forming a specific and highly directional non-covalent interaction known as halogen bonding.

A halogen bond occurs when an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophile (a Lewis base). The iodine atom in this compound is a particularly strong halogen bond donor. Quantum chemical calculations can characterize and quantify these interactions.

Key factors influencing the halogen bond, which can be analyzed computationally, include:

The Halogen Atom: The strength of the σ-hole increases with the size and polarizability of the halogen atom (I > Br > Cl). Therefore, the iodine atom is the primary site for halogen bonding. researchgate.net

Substituent Effects: The presence of the electron-withdrawing chloro and, especially, the nitro group on the benzene ring pulls electron density away from the iodine atom. etamu.edu This enhances the positive electrostatic potential of the σ-hole, making the iodine a stronger halogen bond donor. etamu.edu

Interaction Energy: High-level quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) or DFT with appropriate dispersion corrections, can calculate the binding energy of a halogen-bonded complex. nih.gov

Geometric Features: Calculations confirm the characteristic geometry of a halogen bond, where the angle between the covalent bond (C—I) and the intermolecular interaction (I···Lewis base) is typically close to 180°. acs.org

Table 2: Properties of Halogen Bond Donors in this compound

| Feature | Iodine (I) | Chlorine (Cl) |

| Polarizability | High | Moderate |

| σ-hole Magnitude | Large and positive | Smaller and less positive |

| Halogen Bond Donor Strength | Strong | Weak to moderate |

| Influence of Nitro Group | Significantly enhanced due to electron withdrawal | Moderately enhanced |

Quantum Theory of Atoms in Molecules (QTAIM) is another powerful technique used to analyze the electron density topology of these interactions, providing further evidence for the existence and nature of the halogen bond. nih.gov

Advanced Analytical Methodologies in Research on Halonitrobenzenes

Spectroscopic Techniques for Mechanistic Elucidation and Structural Analysis

Spectroscopy is a cornerstone in the analysis of halonitrobenzenes, providing profound insights into their molecular architecture and reactive behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous identification of constitutional isomers of substituted nitrobenzenes. creative-biostructure.commagritek.com The chemical shift, integration, and multiplicity (splitting pattern) of signals in a ¹H NMR spectrum provide a detailed map of the proton environments within a molecule, allowing for clear differentiation between isomers like 2-Chloro-1-iodo-3-nitrobenzene and its potential variants. youtube.com

For a trisubstituted benzene (B151609) ring, the number of aromatic signals, their chemical shifts, and their coupling constants are unique to the specific substitution pattern. Protons adjacent to the strongly electron-withdrawing nitro group are significantly deshielded and appear at a lower field (higher ppm value) in the spectrum. sciepub.com For example, in the nitration of alkylbenzenes, the signals of protons adjacent to the nitro-group in para- and ortho-substituted products serve as a reliable basis for determining the mole ratio of the regioisomers. sciepub.com By analyzing the ¹H NMR spectrum, one can distinguish this compound from other isomers such as 1-Chloro-2-iodo-4-nitrobenzene or 4-Chloro-1-iodo-2-nitrobenzene.

Furthermore, NMR is invaluable for real-time reaction monitoring. By acquiring spectra at various time points, chemists can track the disappearance of reactant signals and the appearance of product signals, providing kinetic data and insight into the formation of any intermediates. creative-biostructure.com

| Isomer | Expected ¹H NMR Aromatic Signals | Key Differentiating Features |

|---|---|---|

| This compound | 3 | Three distinct signals in the aromatic region, each integrating to one proton. The proton between the iodo and nitro groups would be significantly downfield. |

| 4-Chloro-1-iodo-2-nitrobenzene | 3 | Three distinct signals. The proton ortho to the nitro group and between the chloro and iodo groups would show characteristic splitting and chemical shift. |

| 1-Chloro-3-iodo-5-nitrobenzene | 3 | Three signals, potentially with smaller coupling constants (meta-coupling) compared to isomers with adjacent protons (ortho-coupling). |

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of reaction products and characterizing their structures through fragmentation analysis. For this compound, the molecular ion peak in the mass spectrum would confirm its elemental composition (C₆H₃ClINO₂). High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

MS is particularly crucial for elucidating reaction pathways by identifying intermediates and byproducts in a reaction mixture. yu.edu.jodigitellinc.com Techniques like Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS) allow for the gentle ionization of molecules directly from the reaction solution, enabling the detection of transient species. researchgate.net Gas-phase studies of halonitrophenide anions using mass spectrometry have provided insights into aromatic nucleophilic substitution (SₙAr) reaction mechanisms. acs.org The fragmentation pattern is also diagnostic; for instance, the loss of the nitro group (NO₂) or halogen atoms can be readily observed, helping to piece together the molecule's structure.

| Ion | Formula | Expected m/z (for ³⁵Cl, ¹²⁷I) | Significance |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₆H₃³⁵Cl¹²⁷INO₂]⁺ | 282.89 | Confirms molecular weight and elemental composition. |

| Fragment [M-NO₂]⁺ | [C₆H₃³⁵Cl¹²⁷I]⁺ | 236.90 | Indicates the presence of a nitro group. |

| Fragment [M-I]⁺ | [C₆H₃³⁵ClNO₂]⁺ | 155.99 | Indicates the presence of an iodine atom. |

| Fragment [M-Cl]⁺ | [C₆H₄¹²⁷INO₂]⁺ | 247.93 | Indicates the presence of a chlorine atom. |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy provides definitive evidence for the presence of the nitro group (-NO₂). Aromatic nitro compounds exhibit two strong and characteristic N-O stretching vibrations. spectroscopyonline.comlibretexts.org

These bands are:

Asymmetric stretch: Typically found in the range of 1550-1475 cm⁻¹. orgchemboulder.comorgchemboulder.com

Symmetric stretch: Typically found in the range of 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com

The precise positions of these bands can be influenced by the electronic effects of the other substituents on the benzene ring (Cl and I). Additionally, C-Cl and C-I stretching vibrations can be observed in the fingerprint region of the spectrum. Conformational information can sometimes be inferred from subtle shifts in these vibrational frequencies, which may be affected by steric interactions between the bulky ortho substituents, potentially causing the nitro group to twist out of the plane of the benzene ring. libretexts.org

| Functional Group | Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Nitro (Ar-NO₂) | Asymmetric Stretching | 1550-1475 orgchemboulder.comorgchemboulder.com |

| Nitro (Ar-NO₂) | Symmetric Stretching | 1360-1290 orgchemboulder.comorgchemboulder.com |

| C=C | Aromatic Ring Stretching | 1600-1450 |

| C-Cl | Stretching | 800-600 |

| C-I | Stretching | 600-500 |

Chromatographic Separation Techniques for Reaction Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the components of complex reaction mixtures, which often contain the desired product, unreacted starting materials, byproducts, and isomeric impurities.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is widely used for the analysis of nitroaromatic compounds. nih.gov Separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. The polarity of this compound, influenced by its three distinct substituents, will determine its retention time, allowing for its separation from other components with different polarities. nih.gov HPLC methods can be optimized to achieve excellent resolution between closely related isomers. researchgate.netnacalai.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capability of GC with the powerful identification ability of MS. researchgate.net Volatile compounds like halonitrobenzenes are well-suited for GC analysis. The sample is vaporized and separated based on boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each peak in the chromatogram. This allows for positive identification and quantification of this compound even in a complex matrix. researchgate.netrsc.org

| Technique | Typical Stationary Phase | Typical Mobile Phase | Principle of Separation | Detection |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water mixture | Polarity | UV-Vis (at ~270 nm) |

| GC-MS | Polysiloxane-based (e.g., DB-5) | Inert Gas (e.g., Helium, Nitrogen) | Boiling point and polarity | Mass Spectrometry |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique allows for the unambiguous determination of the absolute molecular structure of this compound, confirming the connectivity and relative positions of the chloro, iodo, and nitro substituents on the benzene ring.

Crucially, this method also reveals the molecule's conformation and packing in the solid state. In substituted nitrobenzenes, significant steric strain between adjacent bulky groups can force the nitro group to rotate out of the plane of the benzene ring. nih.gov For instance, the crystal structure of the related compound 2,4-Dichloro-1-iodo-6-nitrobenzene shows that the dihedral angle between the benzene ring and the nitro group is 90°. nih.govnih.gov This is due to the steric demand of the ortho iodine substituent. A similar significant dihedral angle would be expected for this compound due to the ortho-iodo and ortho-chloro groups flanking the nitro group. Analysis of the crystal packing also reveals intermolecular interactions, such as halogen bonding (I···O) and C-H···Cl contacts, which govern the supramolecular architecture. nih.govnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₂Cl₂INO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| a (Å) | 8.7760 (5) |

| b (Å) | 6.8989 (4) |

| c (Å) | 14.3518 (8) |

| Dihedral Angle (Benzene Ring – NO₂) | 90° |

| Key Intermolecular Contact | I···O [3.387 (4) Å] |

Applications in Advanced Organic Synthesis Research

Role as Versatile Building Blocks and Intermediates for Complex Organic Molecules

The trifunctional nature of 2-chloro-1-iodo-3-nitrobenzene, with each substituent offering distinct reactivity, makes it a valuable precursor in multi-step organic syntheses. The presence of iodo, chloro, and nitro groups allows for a range of selective chemical transformations, paving the way for the synthesis of diverse and complex organic molecules.

Precursors for Substituted Benzene (B151609) Derivatives

This compound serves as a key starting material for the synthesis of various polysubstituted benzene derivatives. The differential reactivity of the halogen substituents is crucial in this regard. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective reactions at the iodine-bearing position. This is particularly evident in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

For instance, in a Suzuki-Miyaura coupling, an organoboron reagent can be selectively coupled at the C-I bond, leaving the chloro and nitro groups intact for subsequent functionalization. Similarly, a terminal alkyne can be introduced via a Sonogashira coupling, or a new carbon-nitrogen bond can be formed through a Buchwald-Hartwig amination, all with high regioselectivity for the iodo-position. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can itself be a site for further transformations, such as reduction to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions. This stepwise and selective functionalization allows for the controlled synthesis of highly substituted benzene rings that would be difficult to access through direct electrophilic aromatic substitution on a simpler benzene starting material.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Reactivity in Cross-Coupling | Potential Transformations |

|---|---|---|---|

| Iodo | 1 | High | Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille |

| Chloro | 2 | Low | Can be activated for coupling under harsher conditions |

Synthesis of Heterocyclic Compounds (e.g., Pyrrolo[3,2-b]pyridine Amide, Thiazolo[4,5-b]pyridines)

While direct synthesis of Pyrrolo[3,2-b]pyridine amides and Thiazolo[4,5-b]pyridines starting specifically from this compound is not extensively documented in readily available literature, the structural motifs present in this starting material are highly relevant to the construction of such heterocyclic systems. The general synthetic strategies for these heterocycles often involve the use of substituted anilines or aminopyridines as key precursors.

The reduction of the nitro group in this compound would yield 2-chloro-3-iodoaniline (B8226561). This aniline (B41778) derivative, with its ortho- and meta- positioned halogens, could theoretically be a precursor for building fused heterocyclic rings. For example, the synthesis of Thiazolo[4,5-b]pyridines often involves the annulation of a thiazole (B1198619) ring onto a pyridine (B92270) core. A plausible, though not explicitly documented, synthetic route could involve the transformation of the 2-chloro-3-iodoaniline into a substituted aminopyridine, followed by reactions to construct the thiazole ring.

Similarly, the synthesis of Pyrrolo[3,2-b]pyridine amides typically involves the formation of a pyrrole (B145914) ring fused to a pyridine ring. The functional group handles on a derivative of this compound could be strategically manipulated to build up this bicyclic core. For instance, after initial functionalization at the iodo position, the nitro group could be reduced and then incorporated into the formation of the pyrrole ring.

Development of Chiral Polychlorinated Biphenyl (B1667301) Derivatives

The synthesis of chiral polychlorinated biphenyls (PCBs) is an area of significant interest due to their unique stereochemical properties and historical environmental relevance. While a direct application of this compound for this purpose is not prominently reported, its structural features are pertinent to the synthesis of PCB precursors. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryls, including PCBs.

A derivative of this compound could be coupled with a suitable boronic acid or boronate ester to form a biphenyl scaffold. The presence of the chloro and nitro groups on one of the phenyl rings would introduce asymmetry, which is a prerequisite for chirality in PCBs. The subsequent modification of these groups, for example, through reduction of the nitro group and further substitution reactions, could lead to the formation of chiral PCBs. The regiochemistry of the starting material provides a defined substitution pattern that could be exploited to control the final structure of the PCB congener.

Strategies for Regioselective Functionalization of Aromatic Rings

The distinct electronic and steric environment of each substituent in this compound allows for highly regioselective functionalization of the aromatic ring. As mentioned, the greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is a primary strategy for selective modification at the 1-position.

Following an initial reaction at the iodo-position, the chloro and nitro groups offer further opportunities for regioselective transformations. The nitro group strongly deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta-position (relative to itself). However, after reduction to an amino group, it becomes a powerful ortho-, para-director and strongly activates the ring. This switch in directing effect is a powerful tool in synthetic strategy.

The chloro group is generally less reactive in cross-coupling reactions but can be activated under more forcing conditions or with specific catalyst systems. This allows for a sequential cross-coupling strategy, first at the iodo-position and then at the chloro-position. This stepwise approach provides precise control over the introduction of different substituents at specific locations on the benzene ring.

Preparation of Advanced Materials Precursors (e.g., for Optoelectronic Materials)

The synthesis of precursors for optoelectronic materials often requires molecules with specific electronic properties, extended conjugation, and well-defined substitution patterns. While direct use of this compound in the synthesis of optoelectronic materials is not widely reported, its derivatives could serve as valuable building blocks.

Derivatization Strategies for Analytical and Mechanistic Studies

Chemical Derivatization for Enhanced Spectroscopic Characterization

Direct analysis of 2-Chloro-1-iodo-3-nitrobenzene can be challenging for certain analytical methods. Chemical derivatization serves to modify the analyte's structure to improve its spectroscopic properties, making it more amenable to techniques like mass spectrometry (MS) and gas chromatography (GC).

One of the most common strategies for nitroaromatic compounds involves the chemical reduction of the nitro group to an amine. The resulting amino derivative, 2-Chloro-1-iodo-3-aminobenzene, exhibits significantly improved ionization efficiency for electrospray ionization mass spectrometry (ESI-MS). Neutral nitroaromatic compounds often suffer from poor ionization, but the introduction of a basic amino group provides a readily ionizable site, leading to a substantial increase in signal intensity and improved detection limits. nih.govorganic-chemistry.org A variety of reducing agents can be employed for this transformation, with the choice depending on the desired selectivity and reaction conditions. commonorganicchemistry.comwikipedia.org

For analysis by gas chromatography, which requires analytes to be volatile and thermally stable, derivatization is often essential. mdpi.com While this compound itself may be amenable to GC analysis, its derivatives can offer improved chromatographic behavior. For instance, after the initial reduction of the nitro group to an amine, the resulting primary amine can be further derivatized through silylation. mdpi.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogens on the amino group with trimethylsilyl (TMS) groups. acs.org This process increases the molecule's volatility and thermal stability while reducing its polarity, leading to better peak shape and resolution during GC separation. mdpi.com

Another approach involves derivatization to introduce a fluorescent tag or a group with a strong ultraviolet (UV) chromophore, which can significantly enhance detection in liquid chromatography (LC) with fluorescence or UV detectors. Furthermore, specific derivatizing agents can be chosen to react selectively with the analyte, which is particularly useful when analyzing complex matrices where background interference is a concern. spectroscopyonline.comdaneshyari.com

| Strategy | Reaction | Purpose | Enhanced Analytical Technique |

|---|---|---|---|

| Nitro Group Reduction | Conversion of the nitro group (-NO₂) to an amino group (-NH₂) using reducing agents like SnCl₂ or catalytic hydrogenation. | Introduces a basic, ionizable site to improve signal intensity. | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Silylation (of Amine Derivative) | Reaction of the derived amino group with a silylating agent (e.g., BSTFA) to replace active hydrogens with TMS groups. | Increases volatility and thermal stability for gas-phase analysis. | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Complex Formation | Formation of a colored or fluorescent complex (e.g., Janowsky complex) by reacting the nitroaromatic with a carbanion in the presence of a base. | Creates a species with strong absorption in the visible spectrum for colorimetric or spectroscopic detection. | UV-Vis Spectroscopy, Surface-Enhanced Raman Scattering (SERS) |

Derivatization for Isotopic Labeling and Tracing Studies

Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive insights into reaction mechanisms. wikipedia.orgias.ac.in By replacing an atom in this compound with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), the labeled molecule can be distinguished from its unlabeled counterpart by mass spectrometry or NMR spectroscopy. nih.gov

The synthesis of an isotopically labeled version of this compound would typically begin with a commercially available labeled precursor, such as ¹³C-labeled benzene (B151609) or ¹⁵N-labeled nitric acid. copernicus.orgcopernicus.org A synthetic sequence of nitration and halogenation reactions would then be performed to construct the target molecule, ensuring the isotope is incorporated at a specific, known position. This labeled compound can then be used as an internal standard for quantitative analysis by isotope dilution mass spectrometry, a highly accurate method for determining analyte concentration. unimi.it

In mechanistic studies, the labeled compound is subjected to a reaction, and the position of the isotope in the resulting products is determined. This information can reveal bond-breaking and bond-forming steps, identify rearrangements, and differentiate between proposed reaction pathways. researchgate.net For example, if a nucleophilic substitution reaction were being studied, labeling the carbon atom attached to the iodine or chlorine atom would allow researchers to track the fate of that specific position on the aromatic ring.

| Isotope | Common Precursor | Purpose in Studies | Primary Detection Method |

|---|---|---|---|

| Carbon-13 (¹³C) | ¹³C₆-Benzene | Tracing the carbon skeleton through reaction pathways; quantitative internal standards. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Nitrogen-15 (¹⁵N) | H¹⁵NO₃ | Investigating reactions involving the nitro group, such as reductions or substitutions. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Deuterium (²H) | Deuterated solvents (e.g., D₂SO₄) | Probing reaction mechanisms involving proton transfer; studying kinetic isotope effects. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

Strategies for Isolation and Characterization of Reactive Intermediates

Chemical reactions often proceed through short-lived, high-energy species known as reactive intermediates. The direct observation of these species is often difficult, but their existence can be inferred by trapping them to form a stable, characterizable product.

In the context of this compound, nucleophilic aromatic substitution (SNAr) reactions are of significant interest. These reactions are proposed to proceed via a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.com This intermediate is formed when a nucleophile adds to the electron-deficient aromatic ring. d-nb.info Due to the strong electron-withdrawing effect of the nitro group, such complexes are stabilized. Under certain conditions, such as at low temperatures, it may be possible to characterize these intermediates directly using techniques like NMR spectroscopy.

For reactions involving more transient intermediates, such as radicals, chemical trapping is the preferred method. In a process known as spin trapping, a highly reactive, short-lived radical adds to a "spin trap" molecule (e.g., a nitrone or nitroso compound) to form a more stable radical species called a spin adduct. nih.gov This persistent radical can then be detected and characterized by electron paramagnetic resonance (EPR) spectroscopy.

Another strategy is to use a chemical scavenger that reacts with the intermediate to form a stable product that can be isolated and identified using standard analytical techniques like LC-MS or GC-MS. nih.gov For instance, the reduction of the nitro group is known to proceed through intermediates like nitrosobenzene and hydroxylamine species. wikipedia.org These can be trapped by specific reagents or, in some cases, detected directly by careful analysis of the reaction mixture at various time points using mass spectrometry.

| Potential Intermediate | Associated Reaction Type | Characterization Strategy | Detection Technique(s) |

|---|---|---|---|

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | Direct observation at low temperature. | Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Vis Spectroscopy |

| Aryl Radical | Radical-mediated reactions (e.g., certain coupling reactions) | Spin trapping with agents like PBN or DMPO. | Electron Paramagnetic Resonance (EPR) Spectroscopy, MS |

| Nitrosobenzene Derivative | Partial reduction of the nitro group. | Direct detection in the reaction mixture or trapping with a suitable scavenger. | Mass Spectrometry (MS), Liquid Chromatography (LC) |

| Arylhydroxylamine Derivative | Reduction of the nitro group. | Direct detection or trapping. | Mass Spectrometry (MS), Liquid Chromatography (LC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.